molecular formula C12H20N2O2 B1307181 N-(2-furylmethyl)-N-(3-morpholin-4-ylpropyl)amine CAS No. 442531-34-2

N-(2-furylmethyl)-N-(3-morpholin-4-ylpropyl)amine

Cat. No.: B1307181
CAS No.: 442531-34-2
M. Wt: 224.3 g/mol
InChI Key: ILBCZZMPZQMCOJ-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-N-(3-morpholin-4-ylpropyl)amine is a tertiary amine featuring a furan-derived substituent (2-furylmethyl) and a morpholine-containing alkyl chain (3-morpholin-4-ylpropyl). The compound’s structure combines a heteroaromatic furan ring, known for its electron-rich properties, with a morpholine moiety, a saturated six-membered ring containing one oxygen and one nitrogen atom. Morpholine derivatives are frequently explored in medicinal chemistry due to their solubility-enhancing and bioactivity-modifying properties .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-morpholin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-3-12(16-8-1)11-13-4-2-5-14-6-9-15-10-7-14/h1,3,8,13H,2,4-7,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBCZZMPZQMCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801261760
Record name N-(2-Furanylmethyl)-4-morpholinepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801261760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442531-34-2
Record name N-(2-Furanylmethyl)-4-morpholinepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=442531-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Furanylmethyl)-4-morpholinepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801261760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2-furylmethyl)-N-(3-morpholin-4-ylpropyl)amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and antifungal activities, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H20N2O2, with a molecular weight of 224.30 g/mol. The compound features a furan ring and a morpholine group, which are significant in determining its biological activity.

Anticancer Activity

Research indicates that Mannich bases, a class of compounds that includes this compound, exhibit promising anticancer properties. A study highlighted the antiproliferative effects of various Mannich bases against human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The results demonstrated that certain derivatives showed significant cytotoxicity, indicating the potential of these compounds as anticancer agents .

Table 1: Anticancer Activity of Mannich Bases

CompoundCell LineIC50 (μM)Reference
This compoundHeLaTBD
3-(4-chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamideHepG215
3-(morpholin-4-yl)-3-(4-nitrophenyl)-N-phenylpropanamideA54920

Antibacterial Activity

The antibacterial properties of this compound have been assessed alongside other Mannich bases. Studies have shown that several derivatives possess moderate antibacterial activity against various bacterial strains. For example, compounds derived from the Mannich reaction displayed effective inhibition against Staphylococcus epidermidis and Klebsiella pneumoniae, with zones of inhibition comparable to standard antibiotics like ciprofloxacin .

Table 2: Antibacterial Activity of Selected Mannich Bases

CompoundBacterial StrainZone of Inhibition (mm)Reference
This compoundS. epidermidisTBD
3-(4-chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamideK. pneumoniae20
3-(morpholin-4-yl)-3-(4-nitrophenyl)-N-phenylpropanamideNonhemolytic Streptococcus15

Antifungal Activity

In addition to its antibacterial properties, this compound has shown potential antifungal activity. The presence of the furan ring is believed to enhance the interaction with fungal cell membranes, leading to increased efficacy against fungal pathogens .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • DNA Topoisomerase Inhibition : Some studies suggest that Mannich bases may inhibit DNA topoisomerases, crucial enzymes involved in DNA replication and transcription .
  • Antioxidant Properties : Compounds in this class have also been noted for their antioxidant capabilities, potentially reducing oxidative stress in cells .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Features Molecular Weight (g/mol) Reported Applications/Notes Reference
N-(2-Furylmethyl)-N-(3-morpholin-4-ylpropyl)amine 2-Furylmethyl, morpholinopropyl Not reported Discontinued commercial product
N-[1-(1-Benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine Benzofuran-ethyl, morpholinopropyl Not reported Structural analog with fused aromatic ring
N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine Difluoroethyl, morpholinopropyl Not reported Fluorinated analog; potential enhanced metabolic stability
N-(2,4-Dimethoxybenzyl)-3-morpholinopropan-1-amine 2,4-Dimethoxybenzyl, morpholinopropyl 294.39 Explored in drug design for aromatic interactions
4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine Oxazole core, sulfonyl, chlorophenyl, morpholinopropyl Not reported Complex heterocyclic structure; potential kinase inhibition
N-(tert-Butyl)-N-(2-furylmethyl)amine 2-Furylmethyl, tert-butyl Not reported Simplified analog lacking morpholine moiety

Physicochemical Properties

  • Solubility: Morpholine derivatives generally exhibit improved water solubility compared to non-polar analogs, a trait leveraged in prodrug design .
  • Molecular Weight: Analogs like N-(2,4-dimethoxybenzyl)-3-morpholinopropan-1-amine (294.39 g/mol) fall within the drug-like molecular weight range (<500 g/mol), suggesting feasibility for bioavailability .

Q & A

Q. Methodological Answer :

  • Protease Inhibition : Modify the propyl chain length (e.g., C3 vs. C4) to optimize steric fit in enzyme pockets ().
  • Targeted Delivery : Conjugate with PEGylated nanoparticles to improve bioavailability and reduce off-target effects.
  • Isosteric Replacement : Replace the furan with thiophene (similar electronics but better metabolic stability) and compare activity ().

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